Prexasertib lactate hydrate, also known as LY2606368, is a selective inhibitor of checkpoint kinase 1 and checkpoint kinase 2, which are crucial components in the cellular response to DNA damage. This compound is classified as an antineoplastic agent due to its ability to induce apoptosis in cancer cells by disrupting the cell cycle checkpoints that regulate DNA repair mechanisms. Prexasertib has been investigated for its potential therapeutic applications in various solid tumors and is currently undergoing clinical trials.
The synthesis of prexasertib lactate hydrate involves a series of complex chemical reactions optimized for efficiency and yield. The continuous flow synthesis method has been employed to enhance the production of prexasertib and its analogs. This method utilizes automated systems that allow for rapid reaction times and high yields, significantly improving upon traditional batch synthesis methods.
Prexasertib lactate hydrate exhibits a complex molecular structure characterized by its specific functional groups that facilitate its biological activity.
Prexasertib lactate hydrate undergoes several significant chemical reactions during its synthesis and in its interaction with biological systems.
Prexasertib functions primarily by inhibiting checkpoint kinases, which play vital roles in the cellular response to DNA damage.
Understanding the physical and chemical properties of prexasertib lactate hydrate is essential for its application in therapeutic settings.
Prexasertib lactate hydrate has several significant applications within scientific research and clinical settings:
Prexasertib lactate hydrate is systematically named according to IUPAC conventions as the monohydrate monolactate salt of 5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-2-pyrazinecarbonitrile. Its molecular formula is C₂₁H₂₇N₇O₆, reflecting the incorporation of the lactate counterion (C₃H₆O₃) and one water molecule (H₂O) alongside the prexasertib free base (C₁₈H₁₉N₇O₂) [1] [4] [5]. The compound is assigned the CAS Registry Number 2100300-72-7, which specifically denotes the lactate monohydrate form [1] [5].
This compound exists as a multicomponent crystal system where the active pharmaceutical ingredient (prexasertib) forms a 1:1 salt with (S)-2-hydroxypropanoic acid (lactic acid) and incorporates one molecule of water of hydration. The lactate ion engages in ionic bonding with the protonatable amine group of the 3-aminopropoxy side chain in prexasertib. The monohydrate configuration is stabilized by hydrogen bonding between the water molecule, the lactate hydroxyl group, and polar moieties (nitrogen/oxygen atoms) within the prexasertib scaffold. This configuration significantly influences its solubility profile and crystalline packing, distinguishing it from anhydrous or alternative salt forms [1] [4] [5].
Prexasertib lactate hydrate exhibits precise physicochemical characteristics critical to its handling and analytical identification:
Table 1: Key Physicochemical Properties of Prexasertib Lactate Hydrate
Property | Value | Method/Comment |
---|---|---|
Molecular Formula | C₂₁H₂₇N₇O₆ | Confirmed by elemental analysis & MS |
Molecular Weight | 473.49 g/mol | Calculated from formula |
CAS Number | 2100300-72-7 | Unique identifier for monohydrate salt |
Salt/Form | Monolactate monohydrate | Stoichiometrically defined |
Elemental Analysis (Caled) | C 53.27%, H 5.75%, N 20.71%, O 20.27% | Matches theoretical composition |
While detailed single-crystal X-ray diffraction data for prexasertib lactate hydrate was not explicitly provided in the sources, its structural elucidation relies heavily on spectroscopic techniques:
O.C[C@H](O)C(O)=O.COC1=C(C2=CC(NC3=NC=C(N=C3)C#N)=NN2)C(OCCCN)=CC=C1
– This notation explicitly defines the connectivity, including the chiral (S)-lactate ion (C[C@H](O)C(O)=O
), the water molecule (O
), and the prexasertib structure [5]. SQQVRJAAUOKBIG-TYOUJGAFSA-N
– A unique hashed representation derived from the full InChI descriptor, enabling database searches and confirming molecular identity [5]. Table 2: Spectroscopic and Structural Identifiers
Identifier Type | Value | Significance |
---|---|---|
SMILES | O.C[C@H](O)C(O)=O.COC1=C(C2=CC(NC3=NC=C(N=C3)C#N)=NN2)C(OCCCN)=CC=C1 | Defines atomic connectivity and stereochemistry [(S)-lactate specified by @H ] |
InChI | InChI=1S/C18H19N7O2.C3H6O3.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6);1H2/t;2-;/m.0./s1 | Standard IUPAC International Chemical Identifier |
InChIKey | SQQVRJAAUOKBIG-TYOUJGAFSA-N | Unique 27-character hash for database lookup; indicates stereoisomer specificity |
The stability profile of prexasertib lactate hydrate is intrinsically linked to its hydration state and salt form:
Table 3: Stability Considerations for the Monolactate Monohydrate Form
Factor | Impact on Stability | Mitigation Strategy |
---|---|---|
Hydration State | Loss of hydrate water can alter crystal lattice, solubility, and dissolution profile. | Store under controlled humidity (likely 40-60% RH). |
Temperature | Elevated temperatures accelerate dehydration and chemical degradation (hydrolysis). | Store refrigerated or at controlled room temperature. |
Light | Potential for photodegradation of sensitive moieties (e.g., pyrazole, pyrazine). | Protect from light; use amber glass/opaque containers. |
pH Sensitivity | Acidic/alkaline conditions may hydrolyze ester-like linkages or protonate/deprotonate. | Maintain near-neutral pH in formulations if possible. |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7